![molecular formula C17H21N3O3S B7359553 4-(4-ethoxypyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine](/img/structure/B7359553.png)
4-(4-ethoxypyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxypyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine, commonly known as E-1, is a chemical compound that belongs to the benzodiazepine family. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
E-1 acts on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. E-1 enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
E-1 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, E-1 has been found to modulate the activity of other neurotransmitter systems, including the glutamate and dopamine systems. E-1 has also been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using E-1 in lab experiments is its well-characterized mechanism of action. Additionally, E-1 has been shown to have a good safety profile and low toxicity, making it a potentially useful tool for studying the GABA-A receptor and other neurotransmitter systems. However, one limitation of using E-1 in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on E-1. One area of interest is the development of E-1 derivatives with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of E-1 and its effects on other neurotransmitter systems. Finally, clinical trials are needed to determine the safety and efficacy of E-1 in humans for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of E-1 involves a multi-step process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form 4-ethoxypyridin-2-ylmethanol. This intermediate is then reacted with sulfonyl chloride to form 4-ethoxypyridin-2-ylsulfonyl chloride. Finally, the benzodiazepine ring is formed by reacting 4-ethoxypyridin-2-ylsulfonyl chloride with N-methyl-2-aminoacetophenone in the presence of a base.
Applications De Recherche Scientifique
E-1 has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, E-1 has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(4-ethoxypyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-23-16-8-9-18-12-17(16)24(21,22)20-11-10-19(2)15-7-5-4-6-14(15)13-20/h4-9,12H,3,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYSSTQOGNYQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)(=O)N2CCN(C3=CC=CC=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.